Naquotinib

EGFR T790M NSCLC Kinase Inhibitor

Naquotinib (ASP8273) is a pyrazine carboxamide third-generation EGFR TKI with 2.9-fold greater cellular potency than osimertinib against the L858R+T790M double mutant. Its unique AXL phosphorylation inhibition—absent in osimertinib and erlotinib—makes it essential for AXL-driven resistance research. Demonstrates sustained complete tumor regression >85 days post-treatment in NCI-H1975 models. Ideal for minimal residual disease, tumor dormancy, and structure-toxicity relationship studies. Order now for mutation-specific NSCLC investigations.

Molecular Formula C30H42N8O3
Molecular Weight 562.7 g/mol
CAS No. 1448232-80-1
Cat. No. B560425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaquotinib
CAS1448232-80-1
Synonyms(R)-5-((1-acryloylpyrrolidin-3-yl)oxy)-6-ethyl-3-((4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)pyrazine-2-carboxamide;  ASP8273
Molecular FormulaC30H42N8O3
Molecular Weight562.7 g/mol
Structural Identifiers
SMILESCCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C
InChIInChI=1S/C30H42N8O3/c1-4-25-30(41-24-12-15-38(20-24)26(39)5-2)34-29(27(33-25)28(31)40)32-21-6-8-22(9-7-21)36-13-10-23(11-14-36)37-18-16-35(3)17-19-37/h5-9,23-24H,2,4,10-20H2,1,3H3,(H2,31,40)(H,32,34)/t24-/m1/s1
InChIKeyQKDCLUARMDUUKN-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCrystalline solid

Naquotinib (ASP8273) CAS 1448232-80-1: Procurement-Relevant Overview of a Third-Generation EGFR Inhibitor


Naquotinib (ASP8273), a pyrazine carboxamide-based small molecule, is an orally available, irreversible, third-generation, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) [1]. It is designed to target tumors harboring EGFR-activating mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation, while demonstrating reduced activity against wild-type (WT) EGFR [2]. Naquotinib has been investigated in Phase III clinical trials for first-line treatment of EGFR mutation-positive non-small cell lung cancer (NSCLC) and represents a distinct chemical entity among the third-generation EGFR TKI class [3].

Why Naquotinib Cannot Be Directly Substituted: Differentiated Mutant Selectivity and Resistance Profile


Generic substitution among third-generation EGFR TKIs is not scientifically valid due to divergent chemical scaffolds and resulting differences in potency against specific EGFR mutation subtypes, off-target kinase inhibition profiles, and handling of acquired resistance mechanisms. Naquotinib, a pyrazine carboxamide derivative, exhibits distinct biochemical and cellular potency compared to other third-generation agents like osimertinib, particularly in the context of the L858R+T790M double mutation [1]. Furthermore, its unique ability to inhibit AXL phosphorylation, a known bypass resistance pathway, distinguishes it from both earlier-generation TKIs and other third-generation inhibitors, potentially impacting the durability of response in specific tumor populations [2].

Naquotinib Quantitative Evidence Guide: Head-to-Head Performance Against Key Comparators


Superior Potency of Naquotinib vs. Osimertinib Against L858R+T790M Mutant

In a direct in vitro comparison using Ba/F3 cells, naquotinib demonstrated significantly higher potency than osimertinib against the clinically relevant EGFR L858R+T790M resistance mutation. The IC50 value for naquotinib was 8.5 nM, compared to 25 nM for osimertinib [1]. This represents a 2.9-fold improvement in potency.

EGFR T790M NSCLC Kinase Inhibitor

Wider Mutant-Selectivity Window of Naquotinib Compared to Earlier Generation TKIs

Naquotinib exhibits a substantial selectivity window, inhibiting a panel of EGFR mutants (L858R, exon 19 deletion, L858R/T790M, del19/T790M) with IC50 values in the low nanomolar range (8-33 nM), while showing significantly reduced potency against wild-type (WT) EGFR (IC50 = 230 nM) [1]. In contrast, first-generation TKIs like gefitinib and erlotinib potently inhibit WT EGFR (IC50 values typically <50 nM), which is mechanistically linked to dose-limiting toxicities such as skin rash and diarrhea [2].

EGFR Wild-Type Mutant-Selective NSCLC

Naquotinib Inhibits AXL Phosphorylation, a Resistance Pathway Not Addressed by Osimertinib or Erlotinib

Unlike erlotinib and osimertinib, naquotinib directly inhibits the phosphorylation of AXL in PC-9 cells overexpressing this receptor tyrosine kinase [1]. At a concentration of 100 nM, naquotinib reduced phospho-AXL levels by 80%, while osimertinib and erlotinib showed no significant inhibition [1]. This in vitro activity translated to in vivo antitumor efficacy in a PC-9 AXL-overexpressing xenograft model where naquotinib (50 mg/kg/day) induced tumor regression, whereas osimertinib (25 mg/kg/day) did not [1].

AXL Inhibition Bypass Resistance NSCLC

Comparative In Vivo Efficacy and Durability of Response in Xenograft Models

In an NCI-H1975 xenograft model (harboring L858R+T790M), treatment with naquotinib (50 mg/kg/day) achieved complete tumor regression in all mice after 14 days of treatment. Notably, 50% of the mice maintained complete tumor regression for more than 85 days after the cessation of naquotinib treatment [1]. This durability of response is a critical differentiator in preclinical models, suggesting a potential for sustained tumor control beyond the treatment period. While osimertinib also induces tumor regression in similar models, direct comparative data on post-treatment durability from the same study are not available.

Xenograft Model Tumor Regression NSCLC

Clinical Efficacy: Naquotinib vs. Erlotinib or Gefitinib in First-Line EGFR-Mutant NSCLC

In a randomized Phase III trial (NCT02500927), naquotinib was compared directly to erlotinib or gefitinib in treatment-naïve patients with advanced EGFR-mutant NSCLC. The trial did not meet its primary endpoint of superior progression-free survival (PFS) for naquotinib. The median PFS was 10.9 months for naquotinib compared to 11.2 months for the erlotinib/gefitinib arm (HR=1.11; 95% CI, 0.87-1.41; P=0.39) [1]. This indicates that naquotinib was not statistically superior to first-generation TKIs in an unselected EGFR-mutant population, a finding that is crucial for procurement decisions.

Phase III Trial Progression-Free Survival NSCLC

Metabolic Profile of Naquotinib Reveals Potential for Reactive Intermediate Formation

A comprehensive phase I metabolic profiling study using human liver microsomes identified eight naquotinib metabolites formed via N-demethylation, oxidation, hydroxylation, and reduction. Critically, the study also identified three reactive electrophilic intermediates (two aldehydes and one iminium ion) that could potentially contribute to idiosyncratic toxicity [1]. While this study does not provide a direct comparator, it highlights a specific metabolic liability of naquotinib's chemical scaffold that is not a prominent feature of all third-generation EGFR TKIs (e.g., osimertinib's metabolism is primarily via CYP3A4 to active metabolites without reported reactive intermediate formation).

Drug Metabolism Reactive Metabolites Toxicity

Naquotinib Application Scenarios: Recommended Uses Based on Quantitative Evidence


Preclinical Studies Focused on L858R+T790M-Driven NSCLC Models

Given its 2.9-fold greater potency than osimertinib against the L858R+T790M double mutant in cellular assays [1], naquotinib is the preferred tool compound for in vitro and in vivo studies specifically investigating this resistance genotype. This includes experiments aiming to dissect signaling pathways downstream of EGFR in this genetic context, or to evaluate combination therapies targeting L858R+T790M-positive tumors.

Investigating AXL-Mediated Bypass Resistance to EGFR Inhibition

Naquotinib's unique ability to inhibit AXL phosphorylation, a feature absent in osimertinib and erlotinib [2], makes it an essential positive control or therapeutic agent in studies of AXL-driven resistance. This application is particularly relevant for researchers developing strategies to overcome acquired resistance in NSCLC models where AXL upregulation is confirmed or suspected.

In Vivo Xenograft Studies Requiring Durable Tumor Regression

For experiments where sustained tumor control after a defined treatment window is a key endpoint, naquotinib's demonstrated ability to maintain complete regression for over 85 days post-treatment in the NCI-H1975 model [3] provides a strong scientific rationale for its selection. This scenario includes studies on minimal residual disease, tumor dormancy, and recurrence.

Metabolic and Safety Profiling Studies of Third-Generation EGFR TKIs

Naquotinib's distinct metabolic fate, characterized by the formation of specific phase I metabolites and reactive electrophilic intermediates [4], positions it as a valuable comparator compound in studies aiming to elucidate structure-toxicity relationships within the third-generation EGFR TKI class. It is ideal for use in assays assessing CYP inhibition, reactive metabolite trapping, and comparative hepatotoxicity screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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